Indole-3-butyric Acid-d4
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Overview
Description
Indole-3-butyric Acid-d4 is a deuterated form of Indole-3-butyric Acid, a naturally occurring plant hormone in the auxin family. This compound is widely used in agricultural and horticultural practices to promote root formation and growth in plants . The deuterated form, this compound, is often used in scientific research to study the metabolic pathways and mechanisms of action of Indole-3-butyric Acid due to its stable isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
Indole-3-butyric Acid-d4 can be synthesized through several methods. One common approach involves the deuteration of Indole-3-butyric Acid using deuterated reagents. The process typically includes the following steps:
Starting Material: Indole-3-butyric Acid.
Deuteration: The compound is subjected to deuteration using deuterated solvents such as deuterated chloroform (CDCl3) or deuterated methanol (CD3OD).
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale deuteration processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity and isotopic labeling of the final product .
Chemical Reactions Analysis
Types of Reactions
Indole-3-butyric Acid-d4 undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound to its corresponding alcohol, Indole-3-butanol-d4.
Substitution: The compound can undergo substitution reactions, where the butyric acid moiety is replaced with other functional groups.
Common Reagents and Conditions
Major Products Formed
Oxidation: Indole-3-acetic Acid-d4.
Reduction: Indole-3-butanol-d4.
Substitution: Various substituted indole derivatives depending on the nucleophile used .
Scientific Research Applications
Indole-3-butyric Acid-d4 has a wide range of applications in scientific research:
Mechanism of Action
Indole-3-butyric Acid-d4 exerts its effects through its conversion to Indole-3-acetic Acid-d4 in plants. This conversion involves a process similar to fatty acid β-oxidation, where two side-chain methylene units are removed . The resulting Indole-3-acetic Acid-d4 then acts as an active auxin, promoting cell elongation, root initiation, and other growth processes by binding to auxin receptors and activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic Acid (IAA): The most abundant naturally occurring auxin in plants.
α-Naphthalene Acetic Acid (NAA): A synthetic auxin commonly used in commercial rooting compounds.
2,4-Dichlorophenoxyacetic Acid (2,4-D): A synthetic auxin used as a herbicide and in tissue culture to induce somatic embryogenesis.
Uniqueness of Indole-3-butyric Acid-d4
This compound is unique due to its stable isotopic labeling, which makes it an invaluable tool in research for tracing metabolic pathways and studying the mechanisms of action of auxins. Its ability to be converted to Indole-3-acetic Acid-d4 in plants also makes it a versatile compound for studying plant growth and development .
Properties
Molecular Formula |
C12H13NO2 |
---|---|
Molecular Weight |
207.26 g/mol |
IUPAC Name |
3,3,4,4-tetradeuterio-4-(1H-indol-3-yl)butanoic acid |
InChI |
InChI=1S/C12H13NO2/c14-12(15)7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-2,5-6,8,13H,3-4,7H2,(H,14,15)/i3D2,4D2 |
InChI Key |
JTEDVYBZBROSJT-KHORGVISSA-N |
Isomeric SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])C1=CNC2=CC=CC=C21 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)O |
Origin of Product |
United States |
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